molecular formula C6H7NO2S B12090650 1-(5-(Hydroxymethyl)thiazol-2-yl)ethanone

1-(5-(Hydroxymethyl)thiazol-2-yl)ethanone

Cat. No.: B12090650
M. Wt: 157.19 g/mol
InChI Key: AXNSKCFKXLSMJS-UHFFFAOYSA-N
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Description

1-(5-(Hydroxymethyl)thiazol-2-yl)ethanone is an organic compound featuring a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5-(Hydroxymethyl)thiazol-2-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of 2-aminothiazole with formaldehyde and acetic anhydride. The reaction typically proceeds under mild conditions, often at room temperature, and yields the desired product after purification.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(5-(Hydroxymethyl)thiazol-2-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The thiazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents or nucleophiles like amines and thiols can be employed.

Major Products:

    Oxidation: 1-(5-(Carboxymethyl)thiazol-2-yl)ethanone.

    Reduction: 1-(5-(Hydroxymethyl)thiazol-2-yl)ethanol.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

1-(5-(Hydroxymethyl)thiazol-2-yl)ethanone has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing into its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism by which 1-(5-(Hydroxymethyl)thiazol-2-yl)ethanone exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The thiazole ring’s electron-rich nature allows it to participate in various biochemical pathways, potentially inhibiting or activating specific targets.

Comparison with Similar Compounds

  • 1-(4,5-Dihydrothiazol-2-yl)ethanone
  • 1-(5-Methylthiazol-2-yl)ethanone
  • 1-(5-(Methoxymethyl)thiazol-2-yl)ethanone

Comparison: 1-(5-(Hydroxymethyl)thiazol-2-yl)ethanone is unique due to the presence of the hydroxymethyl group, which imparts distinct reactivity and potential biological activity. Compared to its analogs, this compound may exhibit different solubility, stability, and interaction profiles with biological targets, making it a valuable molecule for specific research and industrial applications.

Properties

Molecular Formula

C6H7NO2S

Molecular Weight

157.19 g/mol

IUPAC Name

1-[5-(hydroxymethyl)-1,3-thiazol-2-yl]ethanone

InChI

InChI=1S/C6H7NO2S/c1-4(9)6-7-2-5(3-8)10-6/h2,8H,3H2,1H3

InChI Key

AXNSKCFKXLSMJS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC=C(S1)CO

Origin of Product

United States

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